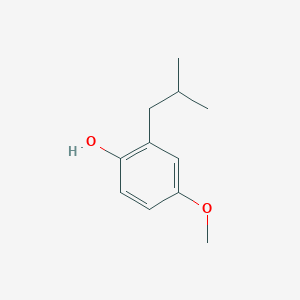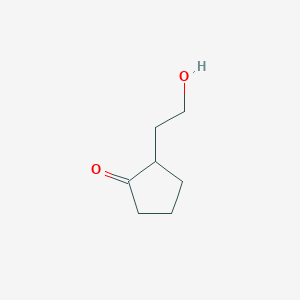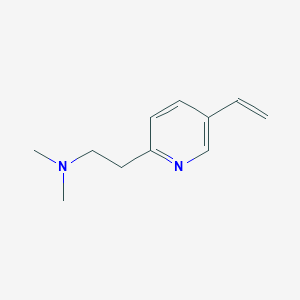
2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- is an organic compound with the molecular formula C10H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- typically involves the alkylation of 2-pyridineethanamine with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and high-pressure reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, making them useful in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Pyridineethanamine: A simpler derivative without the ethenyl and dimethyl groups.
N,N-Dimethyl-2-pyridineethanamine: Similar structure but lacks the ethenyl group.
5-Ethenyl-2-pyridineethanamine: Similar structure but lacks the N,N-dimethyl groups.
Uniqueness
2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- is unique due to the presence of both ethenyl and N,N-dimethyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
22109-64-4 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-(5-ethenylpyridin-2-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H16N2/c1-4-10-5-6-11(12-9-10)7-8-13(2)3/h4-6,9H,1,7-8H2,2-3H3 |
InChI Key |
OPPNXNSFTUVNFT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=NC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


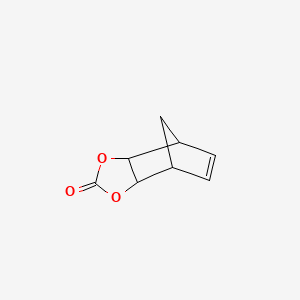
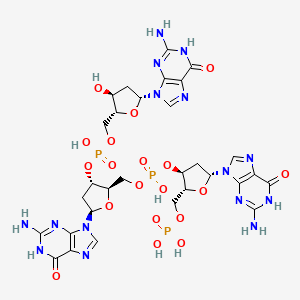
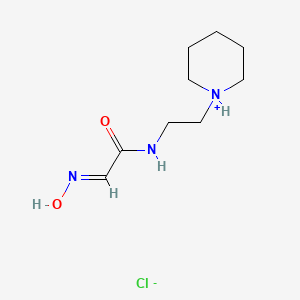
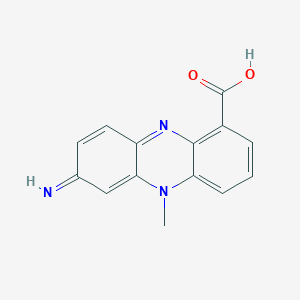
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
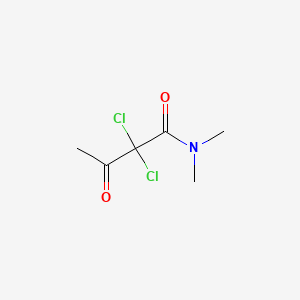
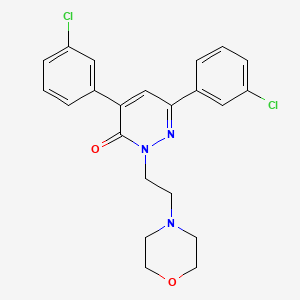
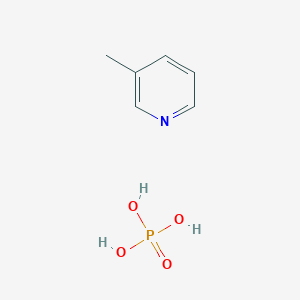
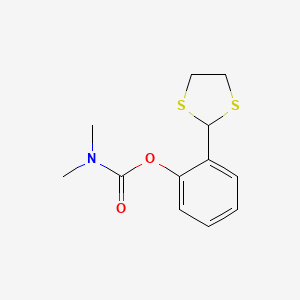
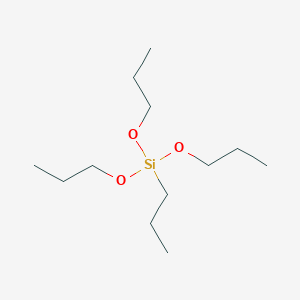
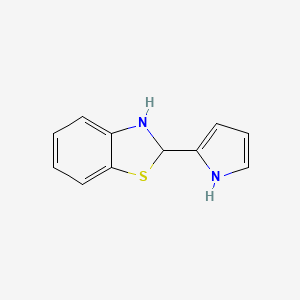
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
